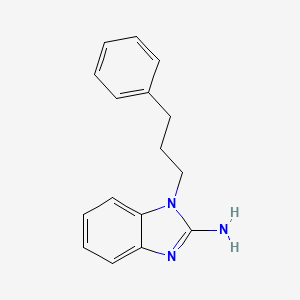

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-(3-phenylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDXZUAAPRACGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to 3-phenylpropylamine, which is known to interact with Trypsin-1 and Trypsin-2 in humans. These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

Based on its structural similarity to 3-phenylpropylamine, it might interact with its targets in a similar manner

Biochemical Pathways

A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase).

Pharmacokinetics

The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration. It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite. These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.

Result of Action

A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway. This suggests that this compound might have similar effects.

Biological Activity

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The compound can be synthesized through a series of reactions involving benzodiazole derivatives. The general synthetic route involves:

- Formation of Benzodiazole : The initial step typically involves the condensation of an appropriate amine with a carboxylic acid derivative.

- Substitution Reactions : Introducing the phenylpropyl group can be achieved through alkylation reactions using suitable alkyl halides.

- Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodiazole moiety often demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation. For example, some benzodiazole derivatives act as inhibitors of phosphodiesterase and xanthine oxidase, which are critical in various biochemical pathways.

Case Studies

Several case studies have examined the efficacy and safety profile of benzodiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzodiazole derivatives were tested against a panel of bacterial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency.

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on human cell lines. The compound showed moderate cytotoxicity at higher concentrations but was well-tolerated at therapeutic levels.

Comparison with Similar Compounds

Structural Analogs of 1H-1,3-Benzodiazol-2-Amine

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis

Key Differences and Implications

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl derivatives (e.g., PR1–PR8 in ) introduce electron-withdrawing effects, reducing the basicity of the benzimidazole nitrogen. In contrast, the 3-phenylpropyl group in the target compound is electron-neutral, likely preserving the amine’s nucleophilicity .

- Lipophilicity: The 3-phenylpropyl substituent contributes to moderate lipophilicity, balancing membrane permeability and solubility.

Physical and Chemical Properties

- Melting Points : Sulfonyl derivatives like PR8 exhibit higher melting points (192–195°C) due to strong intermolecular forces, whereas alkyl-substituted analogs (e.g., 3-phenylpropyl) likely have lower melting points .

- Purity : Commercial analogs like PR8 and 1-(4-methoxyphenyl)-benzodiazol-2-amine are reported with 100% purity , indicating robust synthetic protocols .

Preparation Methods

Synthesis of 1H-1,3-benzodiazol-2-amine (Benzimidazole Core)

- Starting materials: o-Phenylenediamine and formic acid or related aldehydes.

- Procedure: The o-phenylenediamine is refluxed with formic acid or an aldehyde in a suitable solvent such as ethanol or acetic acid. This induces cyclization and dehydration to form the benzimidazole ring.

- Yield: Typically moderate to good yields (50–80%).

Preparation of 3-Phenylpropyl Halide

- Starting materials: 3-phenylpropanol or 3-phenylpropionic acid derivatives.

- Procedure: Conversion of 3-phenylpropanol to the corresponding bromide or chloride using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

- Yield: High yields (70–90%) of the halide are generally obtained.

N-Alkylation of Benzimidazole

- Reagents: Benzimidazole, 3-phenylpropyl halide, base (e.g., potassium carbonate or sodium hydride).

- Procedure: The benzimidazole is dissolved in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base is added to deprotonate the benzimidazole nitrogen, followed by slow addition of the 3-phenylpropyl halide. The reaction mixture is stirred at elevated temperature (50–100°C) for several hours.

- Work-up: After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. Purification is typically achieved by recrystallization or column chromatography.

- Yield: Moderate to good yields (40–75%).

Example Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Formic acid | Reflux in ethanol/acetic acid | 1H-1,3-benzodiazol-2-amine | 60–80 |

| 2 | 3-Phenylpropanol + PBr3 | 0°C to RT, inert atmosphere | 3-Phenylpropyl bromide | 80–90 |

| 3 | 1H-1,3-benzodiazol-2-amine + 3-Phenylpropyl bromide + K2CO3 | DMF, 80°C, 6–12 h | This compound | 50–75 |

Research Findings and Optimization Notes

Base Selection: Potassium carbonate is commonly used for N-alkylation due to its mildness and effectiveness. Stronger bases like sodium hydride can also be used but require careful handling.

Solvent Effects: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution by stabilizing the transition state and solubilizing reactants.

Temperature Control: Elevated temperatures increase reaction rates but may lead to side reactions. Typical temperatures range from 50 to 100°C.

Purification: Column chromatography using silica gel and eluents like hexane/ethyl acetate mixtures is effective to isolate the pure product.

Yields: Yields can vary based on the purity of starting materials, reaction time, and temperature. Optimization of these parameters can improve overall efficiency.

Comparative Data Table of Related N-Alkyl Benzimidazole Derivatives

| Compound | N-Substituent | Alkylation Agent | Yield (%) | Key Notes |

|---|---|---|---|---|

| This compound | 3-Phenylpropyl | 3-Phenylpropyl bromide | 50–75 | Standard method, moderate yield |

| N-(4-Methoxybenzyl)benzimidazole | 4-Methoxybenzyl | 4-Methoxybenzyl chloride | 60–80 | Electron-donating substituent enhances reactivity |

| N-(2-Pyridylmethyl)benzimidazole | 2-Pyridylmethyl | 2-Pyridylmethyl bromide | 55–70 | Heteroaryl substituent, moderate yield |

Q & A

Q. What are the optimal synthetic routes for 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as o-phenylenediamine derivatives with appropriate carbonyl or alkylating agents. Key steps include:

- Alkylation: Introduction of the 3-phenylpropyl group via nucleophilic substitution under anhydrous conditions, using bases like NaH or K₂CO₃ to deprotonate the benzimidazole nitrogen .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted starting materials or diastereomers .

- Yield Optimization: Factors include temperature control (60–80°C for 12–24 hours), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine to alkylating agent) .

Q. How can structural characterization be performed to confirm the identity of the compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H NMR should show characteristic peaks for the benzodiazole ring (δ 7.2–8.1 ppm, aromatic protons) and the 3-phenylpropyl chain (δ 2.6–3.1 ppm for CH₂ groups) .

- X-ray Crystallography: Single-crystal analysis confirms bond angles and spatial arrangement. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a=9.11 Å, b=18.19 Å, c=13.78 Å) are typical for benzodiazole derivatives .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 293.14 for C₁₆H₁₇N₃) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and how does this align with experimental data?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450). The benzodiazole core may exhibit π-π stacking with aromatic residues, while the 3-phenylpropyl chain could occupy hydrophobic pockets .

- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess stability of protein-ligand complexes. Compare RMSD values (<2 Å indicates stable binding) .

- Validation: Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >10% may suggest unaccounted solvation effects or protein flexibility .

Q. How should researchers address discrepancies in reported biological activities of benzodiazol-2-amine derivatives?

Methodological Answer:

- Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Tukey’s HSD test) to identify outliers .

- Experimental Replication: Reproduce conflicting assays under standardized conditions (e.g., ATP concentration in kinase assays). Variations in buffer pH or co-solvents (DMSO vs. ethanol) can alter results .

- Structural Analogues: Synthesize and test derivatives with modified substituents (e.g., replacing phenylpropyl with cyclopropylmethyl) to isolate structure-activity relationships (SAR) .

Q. What advanced purification techniques are recommended for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times may differ by 1–3 minutes .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to separate diastereomeric salts .

- CD Spectroscopy: Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

Q. How can reaction fundamentals and reactor design improve scalability for this compound?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., alkylation). Residence times of 30–60 minutes at 70°C reduce side reactions .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust parameters in real-time .

- Scale-Up Considerations: Optimize stirrer geometry (e.g., pitched-blade impellers) to maintain homogeneity in large batches (>10 L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.